molecular formula C29H34N2O5 B1528432 3,4-Bis((4-methoxybenzyl)oxy)-N-(2-(pyrrolidin-1-yl)ethyl)benzamide CAS No. 1225208-49-0

3,4-Bis((4-methoxybenzyl)oxy)-N-(2-(pyrrolidin-1-yl)ethyl)benzamide

Cat. No. B1528432
CAS RN: 1225208-49-0
M. Wt: 490.6 g/mol
InChI Key: RTGZCRJKOPNHHH-UHFFFAOYSA-N
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Description

3,4-Bis((4-methoxybenzyl)oxy)-N-(2-(pyrrolidin-1-yl)ethyl)benzamide, also known as BMPEA, is a synthetic compound that has recently gained attention in the scientific community due to its potential to be used in a variety of laboratory experiments. BMPEA has a unique chemical structure and can be synthesized in a variety of ways. It has been used in a number of studies to explore its biochemical and physiological effects.

Scientific Research Applications

Electropolymerization and Conducting Polymers

  • Research on conducting polymers has involved derivatized bis(pyrrol-2-yl) arylenes, a category that includes compounds structurally related to 3,4-bis((4-methoxybenzyl)oxy)-N-(2-(pyrrolidin-1-yl)ethyl)benzamide. These polymers are synthesized via electropolymerization, showing potential in electronic applications due to their stability in the conducting form (Sotzing et al., 1996).

Synthesis of Pharmaceutical Impurities

  • The compound has been synthesized as an impurity in the pharmaceutical production of Roflumilast. This synthesis involves a series of reactions including alkylation and oxidation, demonstrating the compound's relevance in understanding and controlling pharmaceutical impurity profiles (Zhang et al., 2014).

Catalysis and Ligand Synthesis

  • In the field of catalysis, derivatives of this compound have been used to create new ligands for asymmetric catalytic hydrogenation. These ligands are critical for improving the enantioselectivity of catalytic reactions, a crucial aspect of synthesizing chiral pharmaceuticals (Nagel & Bublewitz, 1992).

Supramolecular Chemistry

  • In supramolecular chemistry, oligo(p-benzamide)s structurally similar to this compound have been synthesized. These materials exhibit unique properties like forming rigid rodlike aggregates, which can be used in designing new materials and understanding molecular interactions (König et al., 2007).

Medicinal Chemistry

  • In medicinal chemistry, analogs of this compound have been explored for their potential in synthesizing enantiopure polyhydroxylated pyrrolidines, compounds that show activity as enzymatic inhibitors (Lombardo et al., 2001).

Preparation of Radioactive Tracers

  • The compound has been used in the synthesis of precursors for radioactive tracers, specifically in the preparation of (S)-123I-IBZM. This showcases its application in the field of diagnostic medicine, particularly in imaging techniques (Bobeldijk et al., 1990).

Material Science

  • In material science, related compounds have been used to synthesize optically pure cobalt pyridine amidates, which have applications in creating materials with specific optical properties (Chmel et al., 2011).

properties

IUPAC Name

3,4-bis[(4-methoxyphenyl)methoxy]-N-(2-pyrrolidin-1-ylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34N2O5/c1-33-25-10-5-22(6-11-25)20-35-27-14-9-24(29(32)30-15-18-31-16-3-4-17-31)19-28(27)36-21-23-7-12-26(34-2)13-8-23/h5-14,19H,3-4,15-18,20-21H2,1-2H3,(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGZCRJKOPNHHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)NCCN3CCCC3)OCC4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101154944
Record name 3,4-Bis[(4-methoxyphenyl)methoxy]-N-[2-(1-pyrrolidinyl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101154944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Bis((4-methoxybenzyl)oxy)-N-(2-(pyrrolidin-1-yl)ethyl)benzamide

CAS RN

1225208-49-0
Record name 3,4-Bis[(4-methoxyphenyl)methoxy]-N-[2-(1-pyrrolidinyl)ethyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1225208-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Bis[(4-methoxyphenyl)methoxy]-N-[2-(1-pyrrolidinyl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101154944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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